Welcome to the BenchChem Online Store!
molecular formula C14H14O2S B8317486 4-(2-Hydroxy-2-phenylethylthio)phenol

4-(2-Hydroxy-2-phenylethylthio)phenol

Cat. No. B8317486
M. Wt: 246.33 g/mol
InChI Key: PFVKMVXWOWFKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04108831

Procedure details

4-Mercaptophenol (63 grams) and 0.5 gram of KOH were combined in a flask equipped with an agitator, water condenser and thermometer. The combination was heated to 120° C. under nitrogen. Styrene oxide (66 grams) was added dropwise at 100° C. to 135° C. The combination was neutralized with one millimeter of hydrochloric acid and the volatiles stripped off to a pot temperature of 170° C. at 28 millimeters of mercury. The weight of product was 131 grams.
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[K+].[CH2:11]1[O:19][CH:12]1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>O>[OH:19][CH:12]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:11][S:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stripped off to a pot temperature of 170° C. at 28 millimeters of mercury

Outcomes

Product
Name
Type
Smiles
OC(CSC1=CC=C(C=C1)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.